molecular formula C15H21ClN2O2 B5265146 ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5265146
M. Wt: 296.79 g/mol
InChI Key: TYMWPBBFBXFWQA-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is usually heated to facilitate the reaction, and the product is purified through techniques such as chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • ETHYL 2-[4-(2-FLUOROBENZYL)PIPERAZINO]ACETATE
  • ETHYL 2-[4-(2-BROMOBENZYL)PIPERAZINO]ACETATE
  • ETHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE

Uniqueness

ETHYL 2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETATE is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other piperazine derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

ethyl 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-20-15(19)12-18-9-7-17(8-10-18)11-13-5-3-4-6-14(13)16/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMWPBBFBXFWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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